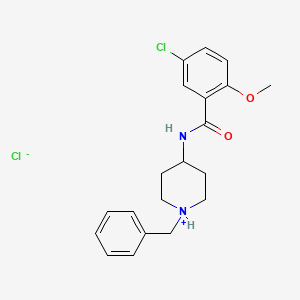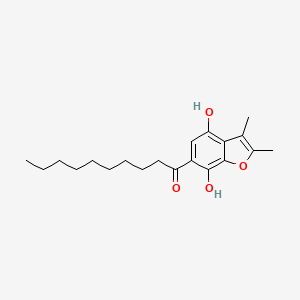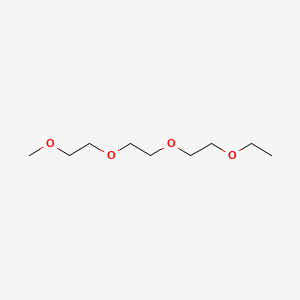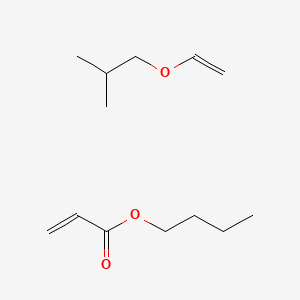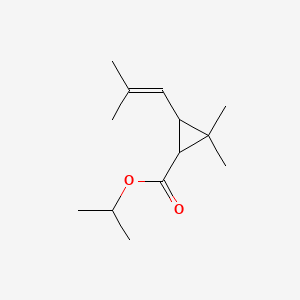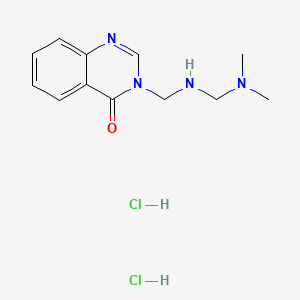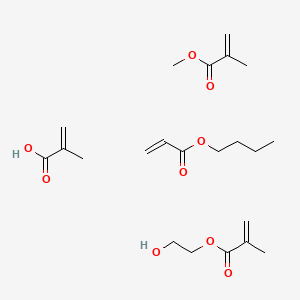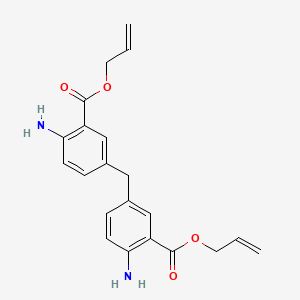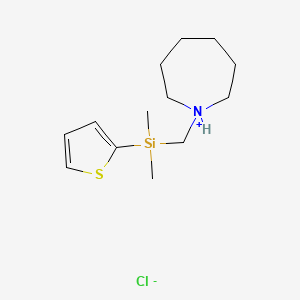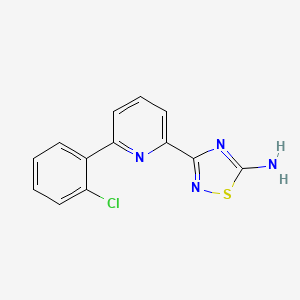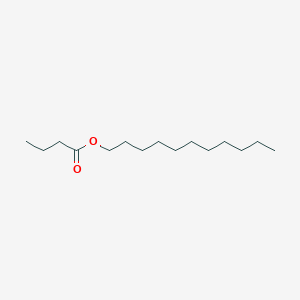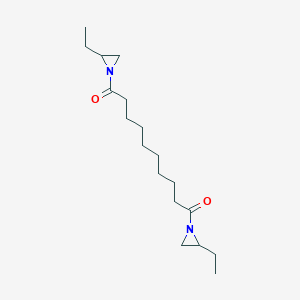
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione is a synthetic organic compound characterized by the presence of two aziridine rings attached to a decane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione typically involves the reaction of decane-1,10-dione with 2-ethylaziridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain product quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted products where the aziridine ring atoms are replaced by nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione involves its interaction with specific molecular targets and pathways. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes by binding to critical functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Decanediol: A related compound with two hydroxyl groups instead of aziridine rings.
1,10-Dibromodecane: Contains bromine atoms instead of aziridine rings.
1,10-Diaminodecane: Features amine groups instead of aziridine rings.
Uniqueness
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione is unique due to the presence of aziridine rings, which confer distinct reactivity and potential biological activity. The aziridine rings make the compound highly reactive and capable of forming covalent bonds with various nucleophiles, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
25853-47-8 |
|---|---|
Molekularformel |
C18H32N2O2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
1,10-bis(2-ethylaziridin-1-yl)decane-1,10-dione |
InChI |
InChI=1S/C18H32N2O2/c1-3-15-13-19(15)17(21)11-9-7-5-6-8-10-12-18(22)20-14-16(20)4-2/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
AHHONKNNDPIASR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN1C(=O)CCCCCCCCC(=O)N2CC2CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


